molecular formula C16H13ClN4O4 B213971 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE

Cat. No.: B213971
M. Wt: 360.75 g/mol
InChI Key: VWIBTVZVTRWLNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE is a complex organic compound that features a furan ring, a pyrazole moiety, and a nitrophenyl group

Preparation Methods

The synthesis of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the chloromethyl group: The pyrazole is then chloromethylated using formaldehyde and hydrochloric acid.

    Coupling with the furan ring: The chloromethylated pyrazole is reacted with a furan-2-carboxylic acid derivative in the presence of a base to form the desired compound.

    Introduction of the nitrophenyl group: The final step involves nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation[4][4].

Comparison with Similar Compounds

Similar compounds include other pyrazole and furan derivatives, such as:

The uniqueness of 5-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-N-(4-METHYL-3-NITROPHENYL)-2-FURAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C16H13ClN4O4

Molecular Weight

360.75 g/mol

IUPAC Name

5-[(4-chloropyrazol-1-yl)methyl]-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C16H13ClN4O4/c1-10-2-3-12(6-14(10)21(23)24)19-16(22)15-5-4-13(25-15)9-20-8-11(17)7-18-20/h2-8H,9H2,1H3,(H,19,22)

InChI Key

VWIBTVZVTRWLNP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.